3-Carbamoylpyrazine 1-oxide
Overview
Description
3-Carbamoylpyrazine 1-oxide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol . It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics like density, color, hardness, melting point, boiling point, and electrical conductivity . Unfortunately, specific physical and chemical properties of 3-Carbamoylpyrazine 1-oxide are not available in the current resources.Scientific Research Applications
Oxidation in Water Treatment
The oxidation of pharmaceuticals during water treatment processes, such as conventional ozonation and advanced oxidation processes (AOPs), is a critical area of research. Pharmaceuticals, including those related to 3-Carbamoylpyrazine 1-oxide structures, undergo transformation during these treatments. The study by Huber et al. (2003) provides valuable insights into the oxidation kinetics and the behavior of these pharmaceuticals in natural waters during treatment processes, indicating that ozonation and AOPs are promising for efficient removal of such compounds from drinking water (Huber, Canonica, Park, & von Gunten, 2003).
CO2 Capture and Environmental Applications
A significant application of 3-Carbamoylpyrazine 1-oxide derivatives is in CO2 capture. Bates et al. (2002) explored a task-specific ionic liquid that incorporates a cation with an appended amine group derived from 3-Carbamoylpyrazine 1-oxide. This ionic liquid demonstrated a reversible reaction with CO2, effectively sequestering the gas as a carbamate salt, highlighting its potential in CO2 capture and environmental remediation (Bates, Mayton, Ntai, & Davis, 2002).
Biomedical Applications
In the biomedical field, 3-Carbamoylpyrazine 1-oxide derivatives show promising applications. For instance, Shen et al. (2012) reported the synthesis of 3-aminopropyltrimethoxysilane (APTS)-coated magnetic iron oxide nanoparticles with tunable surface functional groups, showcasing the potential of these compounds in various biomedical applications due to their water-dispersibility, colloidal stability, and biocompatibility (Shen et al., 2012).
Chemical Synthesis and Catalysis
The field of chemical synthesis and catalysis also benefits from 3-Carbamoylpyrazine 1-oxide derivatives. Zolfigol et al. (2015) designed and synthesized novel, biological-based nano organocatalysts with urea moiety, demonstrating their potential in various organic synthesis reactions under mild and solvent-free conditions. This highlights the catalytic versatility of these compounds in industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Environmental Monitoring
The use of 3-Carbamoylpyrazine 1-oxide derivatives in environmental monitoring, particularly in the detection of pollutants and contaminants, is another vital application. The study by Qin and Yan (2018) on the fabrication of an indicator box based on Eu3+ functionalized MOF hybrid for the determination of 1-naphthol, a biomarker for carbaryl in urine, underscores the role of these compounds in environmental health and safety monitoring (Qin & Yan, 2018).
properties
IUPAC Name |
4-oxidopyrazin-4-ium-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5(9)4-3-8(10)2-1-7-4/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPCELPPKZBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)C(=O)N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227609 | |
Record name | 2-Pyrazinecarboxamide, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoylpyrazine 1-oxide | |
CAS RN |
768-36-5 | |
Record name | 2-Pyrazinecarboxamide, 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrazinecarboxamide, 4-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 768-36-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrazinecarboxamide, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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